Idalopirdine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de LuAE58054 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la synthèse de ses formes cristallines de chlorhydrate, qui sont essentielles pour sa stabilité et son efficacité. La préparation de la forme cristalline A du chlorhydrate de LuAE58054 implique des solvants spécifiques et des conditions réactionnelles pour obtenir la structure cristalline désirée . Les méthodes de production industrielle se concentrent sur l'optimisation de ces conditions pour assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

LuAE58054 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du composé, affectant potentiellement son efficacité.

Réduction : Cette réaction peut modifier les groupes fonctionnels du composé, impactant son activité.

Substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des atomes ou groupes spécifiques dans le composé. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés

4. Applications de la recherche scientifique

LuAE58054 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et les réactions des antagonistes des récepteurs de la sérotonine.

Biologie : La recherche se concentre sur ses effets sur la neurotransmission et la fonction cognitive.

Médecine : Des essais cliniques ont exploré son potentiel en tant que traitement d'appoint pour la maladie d'Alzheimer et la schizophrénie

Industrie : Son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour les troubles cognitifs et l'obésité est à l'étude

5. Mécanisme d'action

LuAE58054 exerce ses effets en antagonisant sélectivement le récepteur de la sérotonine 5-hydroxytryptamine-6. Ce récepteur est principalement exprimé dans le cerveau, en particulier dans les régions associées à la fonction cognitive. En bloquant ce récepteur, LuAE58054 améliore la neurotransmission cholinergique, glutamatergique, noradrénergique et dopaminergique, ce qui peut améliorer les performances cognitives .

Applications De Recherche Scientifique

Alzheimer's Disease

Idalopirdine has been investigated as an adjunctive therapy for patients with moderate Alzheimer's disease who are already receiving donepezil. In a phase II clinical trial (NCT01019421), idalopirdine was administered at a dosage of 90 mg per day. The results indicated a statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) compared to placebo .

Key Findings:

- Cognitive Improvement: The treatment group showed a decrease in ADAS-cog scores by -0.77 points compared to an increase of +1.38 points in the placebo group (p=0.0040) .

- Safety Profile: Adverse events were reported but were generally manageable, with increased liver enzymes being the most notable .

Schizophrenia

Research has also explored idalopirdine's efficacy in treating cognitive impairments associated with schizophrenia. Preclinical studies have demonstrated its ability to enhance cognitive performance in animal models, suggesting potential benefits for patients suffering from this condition .

Pharmacological Studies

Idalopirdine's pharmacological profile has been extensively studied to understand its effects on brain activity and cognition:

- Functional Imaging Studies: Using BOLD fMRI, studies have shown that idalopirdine activates multiple brain regions involved in cognition when used alone and even more so when combined with donepezil . This indicates its potential to enhance cognitive networks beyond what is achieved with acetylcholinesterase inhibitors alone.

- Animal Models: In rat models, idalopirdine has been shown to improve cognitive performance and reduce caloric intake, suggesting applications beyond cognitive disorders to obesity management .

Safety and Efficacy

The safety of idalopirdine has been evaluated in several clinical trials. While some adverse effects were noted, such as increased liver enzymes and gastrointestinal issues, these were generally mild and transient . Ongoing studies continue to assess long-term safety and efficacy across diverse populations.

Summary Table of Key Findings

| Application Area | Dosage | Key Findings | Study Type |

|---|---|---|---|

| Alzheimer's Disease | 90 mg/day | Significant cognitive improvement (ADAS-cog -0.77) | Phase II Trial |

| Schizophrenia | Variable | Enhanced cognitive performance in animal models | Preclinical Studies |

| Safety Profile | N/A | Manageable adverse events (increased liver enzymes) | Clinical Trials |

Mécanisme D'action

LuAE58054 exerts its effects by selectively antagonizing the serotonin 5-hydroxytryptamine-6 receptor. This receptor is primarily expressed in the brain, particularly in regions associated with cognitive function. By blocking this receptor, LuAE58054 enhances cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, which can improve cognitive performance .

Comparaison Avec Des Composés Similaires

LuAE58054 est unique par rapport aux autres antagonistes du récepteur de la sérotonine 5-hydroxytryptamine-6 en raison de sa haute sélectivité et de son efficacité. Des composés similaires comprennent :

SB-742457 : Un autre antagoniste du récepteur de la sérotonine 5-hydroxytryptamine-6 étudié pour l'amélioration cognitive.

PF-05212377 : Un composé avec une affinité de récepteur similaire et des applications thérapeutiques potentielles.

SUVN-502 : Un autre antagoniste sélectif avec une recherche en cours sur les troubles cognitifs

LuAE58054 se distingue par ses essais cliniques complets et ses résultats prometteurs pour améliorer la fonction cognitive et réduire le poids corporel.

Activité Biologique

Idalopirdine hydrochloride, also known as Lu AE58054, is a selective antagonist of the serotonin 6 receptor (5-HT6) and has been investigated primarily for its potential role in treating cognitive impairment associated with Alzheimer's disease (AD). This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant research findings and case studies.

Idalopirdine functions as a 5-HT6 receptor antagonist, which is significant due to the receptor's expression in brain regions critical for cognition, such as the hippocampus and frontal cortex. The blockade of 5-HT6 receptors is hypothesized to enhance acetylcholine release, thereby improving cognitive function. This mechanism underpins its use as an adjunct therapy with acetylcholinesterase inhibitors (AChEIs) like donepezil in Alzheimer's patients .

Pharmacokinetics

Idalopirdine exhibits good oral bioavailability and a favorable pharmacokinetic profile. In preclinical studies, it demonstrated robust efficacy in models of cognitive impairment. For instance, in rat models, idalopirdine enhanced the effects of donepezil on neuronal oscillations and extracellular acetylcholine levels in the hippocampus .

Phase II Studies

The efficacy of idalopirdine was evaluated in several clinical trials. The LADDER trial was a pivotal phase II study that randomized patients with moderate AD who were already on donepezil therapy. The results indicated that patients receiving idalopirdine showed a statistically significant improvement in cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) after 24 weeks .

| Study | Treatment Group | Change in ADAS-cog Score | p-value |

|---|---|---|---|

| LADDER | Idalopirdine 90 mg | -2.16 | 0.0040 |

| STARSHINE | Idalopirdine 60 mg | +0.05 | Not significant |

| STARBEAM | Idalopirdine 30 mg | +0.33 | Not significant |

Phase III Studies

Conversely, phase III trials (STAR series) reported disappointing results. These studies did not demonstrate statistically significant cognitive improvements compared to placebo despite similar dropout rates and adverse event profiles across treatment groups .

Safety Profile

The safety profile of idalopirdine has been generally acceptable across studies, with common treatment-related adverse events including nausea, vomiting, falls, and accidental overdoses. A notable finding was that approximately 5%-7% of patients discontinued treatment due to adverse events compared to 3%-5% in the placebo group . Importantly, no deaths were deemed related to the drug during clinical trials.

| Adverse Event | Idalopirdine Group (%) | Placebo Group (%) |

|---|---|---|

| Accidental Overdose | 5-11 | 9-12 |

| Falls | 4-6 | 3-6 |

| Cholinergic Events (Nausea/Vomiting) | Up to 4 | Not specified |

Case Studies

- Cognitive Improvement : In a case study involving patients treated with idalopirdine alongside donepezil, significant cognitive improvements were noted over a 24-week period. Patients reported enhanced memory function and daily living activities .

- Adverse Events Monitoring : Another case highlighted the monitoring of liver enzyme levels among patients taking idalopirdine, revealing transient increases in transaminases but no serious liver damage or discontinuation due to these changes .

Propriétés

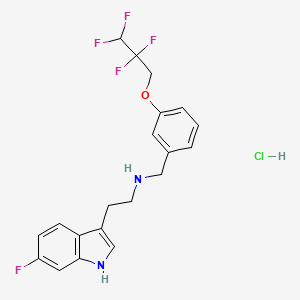

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOQNPANAFXKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610494 | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467458-02-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467458-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idalopirdine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDALOPIRDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.